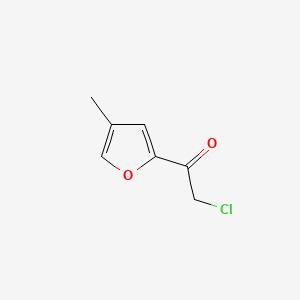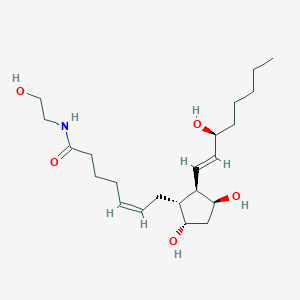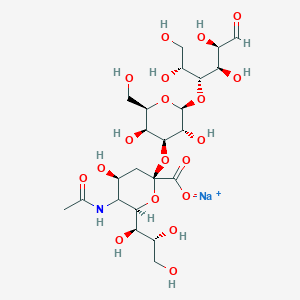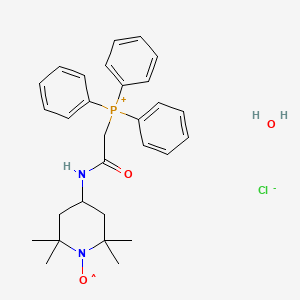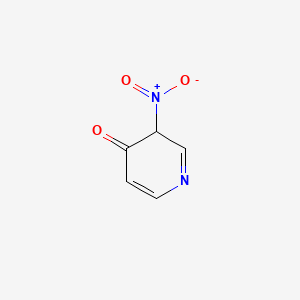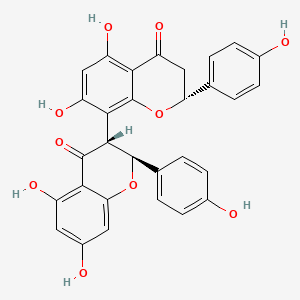
ニューロメジンU-25(ヒト)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neuromedin U-25 (human) (NMU) is an endogenous neuropeptide with multiple biological effects . It was first discovered in extracts of the porcine spinal cord . It is involved in various physiological functions, including uterine contraction induction, involvement in metabolic regulation, pain perception, and smooth muscle contraction .
Molecular Structure Analysis
Neuromedin U-25 (human) is a 25-amino-acid endogenous peptide . Its molecular formula is C141H203N41O38 and it has a molecular weight of 3080.37 . The peptide is widely conserved between organisms, with emphasis on the amidated C-terminal pentapeptide (-Phe-Arg-Pro-Arg-Asn-NH2) .
Physical and Chemical Properties Analysis
Neuromedin U-25 (human) is a white amorphous powder . It is soluble in water . The peptide is stable under desiccating conditions and can be stored for up to 12 months .
科学的研究の応用
神経免疫学
ニューロメジンU-25は、特に免疫細胞の調節において、神経免疫学において重要な役割を果たします。 樹状細胞や単球などの抗原提示細胞だけでなく、B細胞にも高度に発現しています 。この発現は、免疫応答への関与を示唆しており、ワクチンや自己免疫疾患の治療法の開発に影響を与える可能性があります。
代謝性疾患
このペプチドは、特に肥満において、代謝性疾患における重要な分子として特定されています 。摂食行動、エネルギー消費、インスリン分泌を調節し、これらは肥満の病態生理において重要な因子です。そのメカニズムを理解することは、体重管理と糖尿病の新しい治療アプローチにつながる可能性があります。
がん研究
研究により、ニューロメジンU-25ががんの進行と転移に関与していることが示されています。 がん診断のためのバイオマーカーを開発したり、新しい抗がん療法の標的として使用したりできる可能性があります 。
炎症と免疫応答
最後に、ニューロメジンU-25は炎症と免疫応答に関連しています。 喘息やアレルギーなどの状態に関連付けられており、抗炎症薬の研究のための経路を提供しています 。
作用機序
Target of Action
Neuromedin U-25 (human) primarily targets the Neuromedin U receptors, specifically NMU1 receptor and NMU2 receptor . These receptors are G-protein-coupled receptors . NMU1 receptor is expressed predominantly at the periphery, while NMU2 receptor is found in the central nervous system .
Mode of Action
Neuromedin U-25 (human) acts as an agonist for both NMU1 and NMU2 receptors . It binds to these receptors and activates them, leading to intracellular signal transduction via calcium mobilization, phosphoinositide signaling, and the inhibition of cAMP production .
Biochemical Pathways
The activation of NMU receptors by Neuromedin U-25 (human) affects several biochemical pathways. It plays a role in the regulation of the hypothalamo–pituitary–adrenal (HPA) axis function . It also influences feeding behavior, energy expenditure, stress responses, circadian rhythmicity, and inflammation .
Pharmacokinetics
It is known that neuromedin u-25 (human) is the sole product of a precursor gene (nmu, p48645) showing a broad tissue distribution, but which is expressed at highest levels in the upper gastrointestinal tract, central nervous system, bone marrow, and fetal liver .
Result of Action
Neuromedin U-25 (human) has multiple biological effects. It inhibits glucose-stimulated insulin secretion, which leads to early-onset obesity . It also serves as a vasoconstrictor in human vascular beds . Additionally, it has been associated with uterine contraction induction, involvement in metabolic regulation, pain perception, and smooth muscle contraction .
Action Environment
The action of Neuromedin U-25 (human) can be influenced by various environmental factors. For instance, it has been found that Neuromedin U-25 (human) precursor mRNA was upregulated in the left ventricle from patients with dilated cardiomyopathy and ischemic heart disease . This suggests that disease states and other environmental factors can influence the action, efficacy, and stability of Neuromedin U-25 (human).
生化学分析
Biochemical Properties
Neuromedin U-25 (human) has multiple biological effects, including the induction of uterine contraction, involvement in metabolic regulation, pain perception, and smooth muscle contraction . It is an endogenous neuropeptide that interacts with specific receptors, NMUR1 and NMUR2 . These interactions stimulate muscle contractions of specific regions of the gastrointestinal tract .
Cellular Effects
Neuromedin U-25 (human) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Neuromedin U-25 (human) elicits type 2 cytokine production by type 2 lymphocytes and induces cell migration, including eosinophils . It also enhances the type 2 immune response to other stimuli, particularly prostaglandin D2 .
Molecular Mechanism
The mechanism of action of Neuromedin U-25 (human) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds with high affinity to receptors on human left ventricle and coronary artery, eliciting endothelium-independent vasoconstriction . It also controls ILC2s downstream of extracellular signal-regulated kinase and calcium-influx-dependent activation of both calcineurin and nuclear factor of activated T cells (NFAT) .
Metabolic Pathways
Neuromedin U-25 (human) is involved in various metabolic pathways. It plays a role in the regulation of blood pressure, food uptake, nociception, pain perception, bone formation, and immunological responses .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Neuromedin U-25 (human) involves solid-phase peptide synthesis.", "Starting Materials": [ "Fmoc-Arg(Pbf)-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Gln(Trt)-OH", "Fmoc-His(Trt)-OH", "Fmoc-Ile-OH", "Fmoc-Leu-OH", "Fmoc-Met-OH", "Fmoc-Phe-OH", "Fmoc-Pro-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Trp(Boc)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Val-OH", "Rink amide resin" ], "Reaction": [ "The first amino acid, Fmoc-Val-OH, is coupled to the Rink amide resin using HBTU/HOBt/DIPEA as coupling agents.", "The remaining amino acids are coupled in a stepwise manner using the same coupling agents.", "After each coupling step, the Fmoc protecting group is removed using 20% piperidine in DMF.", "The Cys residue is deprotected using 1% TFA in DCM.", "The peptide is cleaved from the resin using a mixture of TFA/H2O/TIPS (95:2.5:2.5) for 2-3 hours.", "The crude peptide is precipitated with cold diethyl ether and purified by reverse-phase HPLC.", "The purified peptide is characterized by analytical HPLC and mass spectrometry." ] } | |
CAS番号 |
312306-89-1 |
分子式 |
C141H203N41O38 |
分子量 |
3080.424 |
InChI |
InChI=1S/C141H203N41O38/c1-74(2)61-94(125(208)173-98(65-80-33-17-9-18-34-80)128(211)169-92(40-24-58-158-141(153)154)136(219)181-59-25-41-104(181)133(216)168-86(38-22-56-156-139(149)150)118(201)170-93(114(146)197)68-108(145)189)171-129(212)99(66-81-35-19-10-20-36-81)174-126(209)95(67-82-43-45-83(186)46-44-82)161-109(190)70-159-117(200)85(37-21-55-155-138(147)148)163-132(215)102(72-184)178-121(204)88(47-51-106(143)187)167-131(214)101(71-183)177-115(198)76(5)160-124(207)96(63-78-29-13-7-14-30-78)175-134(217)105-42-26-60-182(105)137(220)103(73-185)179-122(205)89(48-52-107(144)188)165-127(210)97(64-79-31-15-8-16-32-79)172-120(203)91(50-54-111(193)194)164-119(202)90(49-53-110(191)192)166-130(213)100(69-112(195)196)176-135(218)113(75(3)4)180-123(206)87(39-23-57-157-140(151)152)162-116(199)84(142)62-77-27-11-6-12-28-77/h6-20,27-36,43-46,74-76,84-105,113,183-186H,21-26,37-42,47-73,142H2,1-5H3,(H2,143,187)(H2,144,188)(H2,145,189)(H2,146,197)(H,159,200)(H,160,207)(H,161,190)(H,162,199)(H,163,215)(H,164,202)(H,165,210)(H,166,213)(H,167,214)(H,168,216)(H,169,211)(H,170,201)(H,171,212)(H,172,203)(H,173,208)(H,174,209)(H,175,217)(H,176,218)(H,177,198)(H,178,204)(H,179,205)(H,180,206)(H,191,192)(H,193,194)(H,195,196)(H4,147,148,155)(H4,149,150,156)(H4,151,152,157)(H4,153,154,158)/t76-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,113-/m0/s1 |
InChIキー |
VXJPSOQJNUZHDN-YJFQKBDPSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CC=CC=C8)N |
同義語 |
NMU-25 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



